2-(Hex-5-EN-1-YL)-4-methylpyridine
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Overview
Description
2-(Hex-5-EN-1-YL)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound features a hex-5-en-1-yl group and a methyl group attached to the pyridine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-EN-1-YL)-4-methylpyridine typically involves the alkylation of 4-methylpyridine with hex-5-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Hex-5-EN-1-YL)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the hex-5-en-1-yl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Saturated hexyl derivatives
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Scientific Research Applications
2-(Hex-5-EN-1-YL)-4-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hex-5-EN-1-YL)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The presence of the hex-5-en-1-yl group allows for additional interactions with biological membranes or proteins, enhancing its biological activity.
Comparison with Similar Compounds
2-(Hex-5-EN-1-YL)oxirane: A compound with a similar hex-5-en-1-yl group but with an oxirane ring instead of a pyridine ring.
Hex-5-en-1-yl 2-methylbutanoate: Another compound featuring the hex-5-en-1-yl group but with a different functional group attached.
Uniqueness: 2-(Hex-5-EN-1-YL)-4-methylpyridine stands out due to its unique combination of the pyridine ring and the hex-5-en-1-yl group. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64909-82-6 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-hex-5-enyl-4-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-3-4-5-6-7-12-10-11(2)8-9-13-12/h3,8-10H,1,4-7H2,2H3 |
InChI Key |
ACXXTZVBXCAAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCCCC=C |
Origin of Product |
United States |
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